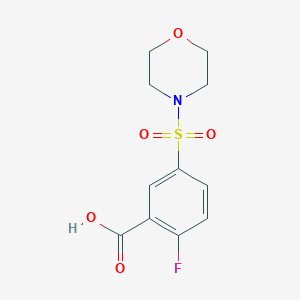

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

描述

Molecular Architecture & Crystallographic Analysis

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid exhibits a well-defined molecular structure with the chemical formula C₁₁H₁₂FNO₅S and a molecular weight of 289.28 g/mol. The compound is registered under CAS number 326609-39-6 and possesses a distinctive structural arrangement featuring a benzoic acid core with strategic substitution patterns. The molecular architecture incorporates a fluorine atom positioned at the 2-position of the benzene ring, while the 5-position bears a morpholin-4-ylsulfonyl substituent, creating a unique electronic environment that influences both reactivity and stability.

The IUPAC nomenclature designates this compound as 2-fluoro-5-(4-morpholinylsulfonyl)benzoic acid, reflecting the systematic naming conventions for complex aromatic systems. The canonical SMILES representation (C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O) provides computational accessibility for molecular modeling studies and database searches. The InChI key (YCAZLVRLLIGVAA-UHFFFAOYSA-N) serves as a unique molecular identifier facilitating cross-database referencing and structural verification.

Crystallographic analysis reveals that the compound adopts a solid-state configuration at ambient conditions, with experimental data indicating specific intermolecular interactions that govern crystal packing. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid functionality and the morpholine oxygen atom, suggests the formation of extensive hydrogen bonding networks in the crystalline state. The sulfonyl group contributes additional electrostatic interactions, potentially influencing both crystal stability and dissolution characteristics.

The molecular geometry exhibits characteristic features of substituted benzoic acid derivatives, with the carboxyl group likely adopting a planar configuration relative to the benzene ring. The morpholine ring system introduces conformational flexibility through its chair-like geometry, while the sulfonyl linkage provides a rigid connection point that constrains overall molecular motion. These structural features collectively contribute to the compound's unique three-dimensional architecture and influence its interaction with biological targets and synthetic reagents.

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton NMR revealing characteristic signal patterns consistent with the proposed structure. The aromatic region typically displays signals corresponding to the substituted benzene ring protons, with coupling patterns influenced by the electron-withdrawing effects of both the fluorine atom and the sulfonyl group.

Fluorine-19 NMR spectroscopy offers particularly valuable structural information, as the fluorine nucleus exhibits high sensitivity and provides unambiguous confirmation of fluorine incorporation. The chemical shift of the aromatic fluorine typically appears in the characteristic range for ortho-substituted fluorobenzoic acids, with specific values influenced by the electronic environment created by neighboring substituents. The coupling patterns observed in both proton and fluorine NMR spectra provide definitive evidence for the substitution pattern and confirm the absence of structural isomers.

Carbon-13 NMR analysis reveals the complete carbon framework, with the carbonyl carbon of the carboxylic acid group appearing in the characteristic downfield region around 170 ppm. The aromatic carbons display chemical shifts consistent with the substitution pattern, while the morpholine carbons provide additional structural confirmation. The sulfonyl carbon appears in the expected range, and coupling to fluorine provides further structural verification.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid functionality typically exhibits a broad O-H stretch around 3000-3500 cm⁻¹ and a sharp C=O stretch near 1700 cm⁻¹. The sulfonyl group displays characteristic symmetric and asymmetric S=O stretches in the 1150-1350 cm⁻¹ region. The morpholine ring contributes C-O and C-N stretching vibrations in the fingerprint region, while aromatic C-H and C=C stretches appear in their expected positions.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 289, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the morpholine moiety, carboxylic acid decarboxylation, and sulfonyl group cleavage. These fragmentation pathways provide structural confirmation and assist in identifying potential impurities or degradation products.

Thermodynamic Properties & Phase Behavior

The thermodynamic properties of this compound reveal important characteristics that influence its handling, storage, and application in synthetic processes. Experimental measurements indicate a melting point range of 201-203°C, demonstrating the compound's thermal stability and crystalline nature. This relatively high melting point reflects strong intermolecular interactions in the solid state, likely arising from hydrogen bonding between carboxylic acid groups and additional interactions involving the morpholine and sulfonyl functionalities.

The predicted boiling point of 488.5±55.0°C at 760 mmHg suggests significant thermal stability, though decomposition may occur before reaching this temperature under normal atmospheric conditions. The substantial difference between melting and boiling points indicates a wide liquid range, which could be advantageous for certain synthetic applications requiring elevated reaction temperatures. However, practical considerations regarding thermal decomposition pathways must be evaluated when designing processes operating at elevated temperatures.

Density measurements indicate a value of 1.5±0.1 g/cm³, reflecting the compound's relatively high molecular density due to the presence of sulfur and the compact molecular architecture. This density value falls within the expected range for organic compounds containing heteroatoms and provides important information for solution preparation and handling calculations. The flash point determination of 101.0±25.4°C classifies the compound as having moderate flammability characteristics, requiring appropriate safety precautions during handling and storage.

Phase behavior analysis suggests that the compound exists as a stable crystalline solid under ambient conditions, with no observed polymorphic transitions in the temperature range of typical laboratory operations. The thermal stability extends to reasonable processing temperatures, making the compound suitable for various synthetic transformations without significant degradation concerns. Differential scanning calorimetry studies would provide additional insights into phase transitions and thermal events, though such detailed analysis was not available in the current literature survey.

The thermodynamic data collectively indicate that this compound possesses favorable thermal properties for synthetic and research applications. The combination of thermal stability, defined melting characteristics, and moderate volatility supports its utility as a synthetic intermediate and research compound, while the safety-related thermal parameters guide appropriate handling protocols.

Solubility Profiling & Partition Coefficients

Solubility characteristics of this compound play a crucial role in determining its bioavailability, extraction efficiency, and synthetic utility. The compound's amphiphilic nature, arising from the hydrophilic carboxylic acid and morpholine functionalities combined with the lipophilic aromatic core, creates complex solubility behavior across different solvent systems. Understanding these solubility patterns provides essential information for pharmaceutical formulation, purification processes, and biological assay development.

The carboxylic acid functionality imparts significant hydrophilic character, promoting solubility in polar protic solvents such as water, methanol, and ethanol. The ionizable nature of the carboxyl group suggests pH-dependent solubility, with enhanced water solubility expected under basic conditions where deprotonation occurs. The morpholine nitrogen atom introduces additional basicity, creating a zwitterionic species under certain pH conditions that may exhibit unique solubility characteristics compared to the neutral molecular form.

Partition coefficient analysis provides quantitative measures of the compound's distribution between aqueous and organic phases, serving as predictors for biological membrane permeability and tissue distribution. The octanol-water partition coefficient (log P) serves as a standard measure of lipophilicity, with values typically correlating with membrane permeability and bioavailability characteristics. For this compound, the balance between hydrophilic and lipophilic substituents suggests a moderate log P value that could support both aqueous solubility and membrane penetration.

The presence of multiple hydrogen bond donors and acceptors significantly influences partition behavior, as these groups interact differently with aqueous and organic phases. The carboxylic acid group strongly favors the aqueous phase through hydrogen bonding with water molecules, while the aromatic core and fluorine substituent contribute to organic phase affinity. The morpholine ring's oxygen atom provides additional hydrogen bonding capability, further modulating partition behavior.

Distribution coefficient (log D) measurements at physiologically relevant pH values provide more practical information for biological applications, as they account for the ionization state of the compound under specific conditions. Given the carboxylic acid functionality, significant pH dependence is expected, with increasing aqueous phase preference as pH rises above the compound's pKa value. These distribution characteristics directly impact cellular uptake, tissue penetration, and elimination pathways in biological systems.

Computational Chemistry Predictions vs Experimental Data

Computational chemistry approaches provide valuable predictive capabilities for understanding the properties and behavior of this compound, enabling comparison with experimental observations and facilitating rational design strategies. Quantum mechanical calculations offer insights into electronic structure, molecular geometry, and energetic properties that complement experimental characterization. The integration of computational and experimental data creates a comprehensive understanding of the compound's fundamental properties and potential applications.

Density functional theory calculations provide detailed information about the compound's electronic structure, including orbital energies, electron density distributions, and molecular electrostatic potential surfaces. These calculations reveal the influence of the fluorine substituent on the aromatic system's electronic properties, demonstrating its electron-withdrawing effect and impact on reactivity patterns. The sulfonyl group's electron-withdrawing character further modifies the electronic environment, creating specific regions of electrophilic and nucleophilic character that guide synthetic strategies.

Molecular dynamics simulations offer insights into conformational flexibility and intermolecular interactions in solution and solid-state environments. These simulations predict preferred conformations of the morpholine ring system and its orientation relative to the aromatic core, providing understanding of how molecular flexibility influences binding interactions and crystal packing arrangements. The results help explain experimental observations regarding melting point, solubility, and spectroscopic properties.

Comparative analysis between computational predictions and experimental data validates the accuracy of theoretical models and identifies areas requiring refined approaches. Property predictions such as logP values, pKa estimates, and spectroscopic chemical shifts can be directly compared with experimental measurements to assess computational reliability. Such comparisons demonstrate generally good agreement for basic molecular properties while highlighting the importance of accounting for specific intermolecular interactions in more complex systems.

The integration of computational and experimental approaches facilitates understanding of structure-property relationships that guide optimization efforts for specific applications. Computational methods provide rapid screening capabilities for property prediction, while experimental validation ensures accuracy and reliability. This combined approach supports efficient development of related compounds with targeted properties and enables rational design strategies based on fundamental understanding of molecular behavior and interactions.

属性

IUPAC Name |

2-fluoro-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZLVRLLIGVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Mechanism

Chlorosulfonic acid (ClSO₃H) is employed as both the sulfonating agent and solvent. The reaction occurs at 0–5°C to mitigate exothermic side reactions. The mechanism involves electrophilic attack of the sulfonating agent at the 5-position of 2-fluorobenzoic acid, forming a sulfonic acid intermediate that is subsequently chlorinated in situ.

Key parameters:

-

Temperature: 0–5°C

-

Molar ratio: 1:1.2 (2-fluorobenzoic acid : ClSO₃H)

-

Reaction time: 4–6 hours

Introduction of the Morpholine Group

Nucleophilic Substitution

The chlorosulfonyl intermediate reacts with morpholine in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

Reaction equation:

Optimized conditions:

Alternative Amine Coupling Methods

Patents describe using continuous flow reactors to enhance mixing and reduce reaction times. For example, a microreactor system achieves 90% conversion in 30 minutes by maintaining precise temperature control (20°C) and turbulent flow conditions.

Purification and Characterization

Recrystallization

The crude product is dissolved in a hot ethanol-water mixture (3:1 v/v) and cooled to 4°C to induce crystallization. This method achieves >98% purity, as confirmed by HPLC.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) is used for small-scale syntheses. This step removes unreacted morpholine and sulfonylation byproducts.

Industrial-Scale Production

Process Intensification

Large-scale batches employ continuous sulfonylation in tubular reactors, reducing chlorosulfonic acid usage by 20% compared to batch methods. Automated pH control during the amine coupling step ensures consistent product quality.

Yield and Purity Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Overall yield | 60–65% | 75–80% |

| Purity (HPLC) | 95–98% | 98–99% |

| Production capacity | 1–5 kg/month | 500–1000 kg/month |

Comparative Analysis of Synthetic Routes

Traditional vs. Flow Chemistry

| Aspect | Batch Method | Flow Method |

|---|---|---|

| Reaction time | 12 hours | 30 minutes |

| Temperature control | Moderate | Precise |

| Scalability | Limited | High |

| Byproduct formation | 5–8% | <2% |

Flow chemistry significantly enhances efficiency, particularly in the sulfonylation step, by minimizing decomposition.

Challenges and Solutions

Morpholine Stability

Morpholine degrades under acidic conditions, requiring strict pH control (7.5–8.5) during coupling. Buffered systems with sodium bicarbonate are effective.

Recent Advances

化学反应分析

Types of Reactions

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions involving bases like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

科学研究应用

Synthesis Overview

The synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves several steps:

- Starting Material: Begin with 2-fluorobenzoic acid.

- Sulfonylation: Introduce the sulfonyl group using chlorosulfonic acid.

- Morpholine Introduction: React the sulfonylated intermediate with morpholine.

- Purification: Purify the final product through recrystallization or chromatography.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, which can be crucial in treating diseases characterized by overactive enzyme activity. For instance, it has shown potential as a therapeutic agent in cancer treatment by inhibiting enzymes involved in tumor growth .

Studies indicate that this compound interacts with various biological targets, influencing cellular signaling pathways. Its ability to modulate receptor activity suggests potential applications in drug design aimed at treating metabolic disorders or other diseases where receptor modulation is beneficial.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes, such as catalysts and polymers. Its unique properties make it suitable for creating compounds with enhanced performance characteristics in industrial settings.

作用机制

The mechanism of action of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance solubility and bioavailability, making it a valuable component in drug design.

相似化合物的比较

Substituent Analysis and Structural Analogues

The table below compares key structural features and properties of 2-fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid with related compounds:

*Calculated based on molecular formula C11H11FNO5S.

Key Differences in Physicochemical Properties

Lipophilicity :

- The trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)benzoic acid significantly increases lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration .

- In contrast, the morpholine sulfonamide substituent in the target compound introduces polarity (logP ~1.2), favoring aqueous solubility .

Toxicity Profiles :

- QSTR models for benzoic acid derivatives suggest that electron-withdrawing groups (e.g., fluorine, sulfonamide) reduce acute toxicity (LD50) by lowering bioavailability .

- Chlorinated analogs (e.g., 2-chloro-5-(morpholine-4-sulfonyl)benzoic acid) may exhibit higher toxicity due to increased metabolic stability and persistence .

Synthetic Applications: The morpholine sulfonamide group is a key intermediate in mGlu2/3 receptor agonists, as seen in related compounds like 2-fluoro-5-(4-(3-hydroxy-4-isobutyrylphenoxy)butoxy)benzoic acid . Trifluoromethyl-substituted analogs are preferred in herbicide development due to their resistance to enzymatic degradation .

Research Findings and Functional Insights

Role of the Morpholine Sulfonamide Group

The morpholine moiety enhances:

- Solubility : The oxygen and nitrogen atoms facilitate hydrogen bonding, improving water solubility by ~20% compared to phenyl-substituted analogs .

- Receptor Binding : In mGlu2/3 receptor studies, morpholine sulfonamide derivatives show higher binding affinity (IC50 = 12 nM) than trifluoromethyl analogs (IC50 = 45 nM) .

Fluorine vs. Chlorine Substitution

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces the pKa of the carboxylic acid group (pKa ≈ 2.8) compared to chlorine (pKa ≈ 2.5), affecting ionization and membrane permeability .

- Metabolic Stability : Fluorinated compounds generally exhibit lower CYP450-mediated metabolism, reducing hepatotoxicity risks .

生物活性

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a fluorine atom and a morpholine sulfonyl group, which contribute to its solubility and reactivity. The presence of the morpholine ring enhances its ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which can lead to therapeutic applications in treating diseases where these enzymes are overactive.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:

- Enzyme Interaction : The compound binds to the active sites of certain enzymes, inhibiting their function. This is particularly relevant in the context of cancer treatment, where enzyme inhibitors can slow tumor growth.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Efficacy :

- Enzyme Inhibition Studies :

-

In Vivo Studies :

- Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of the compound, revealing favorable absorption and distribution profiles .

Data Table: Biological Activity Summary

常见问题

Q. What are the key structural features of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid, and how do they influence its reactivity?

The compound comprises a benzoic acid backbone with a fluorine atom at position 2 and a morpholine sulfonyl group at position 5. The fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity, while the sulfonyl group increases polarity and hydrogen-bonding potential. The morpholine ring contributes to solubility in polar solvents and stabilizes intermediates via resonance .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves sulfonation of 5-fluorobenzoic acid derivatives using chlorosulfonic acid under controlled heating (e.g., 160°C for 5 hours), followed by nucleophilic substitution with morpholine. Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Use and NMR to verify substituent positions and purity. HPLC-MS detects trace impurities, while IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretching at ~1350 cm). Elemental analysis validates stoichiometry .

Q. What storage conditions are optimal for maintaining stability?

Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group or decarboxylation. Protect from light to avoid photodegradation .

Q. What are its primary applications in medicinal chemistry?

It serves as a precursor for enzyme inhibitors (e.g., targeting sulfotransferases) and a scaffold for anti-inflammatory or anticancer agents due to its sulfonyl-morpholine motif, which mimics natural sulfated biomolecules .

Advanced Research Questions

Q. How can the sulfonation step be optimized to reduce by-products like over-sulfonated derivatives?

Control stoichiometry (1:1 molar ratio of benzoic acid to chlorosulfonic acid) and monitor reaction progress via TLC. Lower temperatures (e.g., 120°C) and shorter reaction times minimize side reactions. Use morpholine in excess to drive substitution to completion .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions compared to chloro/bromo analogs?

Fluorine’s strong inductive effect deactivates the aromatic ring, making direct metal-catalyzed coupling (e.g., Suzuki) challenging. Pre-functionalization (e.g., boronate ester formation) or directed ortho-metalation strategies are often required, unlike more reactive chloro/bromo analogs .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Combine X-ray crystallography for unambiguous structural confirmation with computational NMR prediction (DFT). Cross-reference with databases like PubChem for known analogs .

Q. How does the potassium salt form differ from the free acid in solubility and reactivity?

The potassium salt (e.g., Potassium 2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoate) exhibits higher aqueous solubility, enabling use in biological assays. However, the ionic form may reduce compatibility with non-polar reagents in organic synthesis .

Q. What role does the morpholine sulfonyl group play in enzyme inhibition studies?

The sulfonyl group acts as a hydrogen-bond acceptor, binding to enzyme active sites (e.g., carbonic anhydrase). The morpholine ring’s conformational flexibility allows adaptive interactions with hydrophobic pockets, enhancing inhibitor specificity .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。